Tert-butyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate
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Overview
Description
Tert-butyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is known for its unique structure, which includes a tert-butyl group, a chlorosulfonyl group, and a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate typically involves the reaction of tert-butyl pyrrolidine-2-carboxylate with chlorosulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamide derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
The major products formed from these reactions include various sulfonamide and sulfonic acid derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Tert-butyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(chlorosulfonyl)pyrrolidine-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of various derivatives. The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: Contains a methylcarbamoyl group instead of a chlorosulfonyl group.
Properties
Molecular Formula |
C9H16ClNO4S |
---|---|
Molecular Weight |
269.75 g/mol |
IUPAC Name |
tert-butyl 1-chlorosulfonylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)7-5-4-6-11(7)16(10,13)14/h7H,4-6H2,1-3H3 |
InChI Key |
MSXBIUKPGHGNLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1S(=O)(=O)Cl |
Origin of Product |
United States |
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